molecular formula C7H7NO B1209532 4-Aminobenzaldehyde CAS No. 556-18-3

4-Aminobenzaldehyde

Cat. No.: B1209532
CAS No.: 556-18-3
M. Wt: 121.14 g/mol
InChI Key: VATYWCRQDJIRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

4-Aminobenzaldehyde, also known as p-aminobenzaldehyde or 4-formylaniline , is a versatile compound that has been used in various applications. It has been found to target bacterial cells while remaining non-toxic to mammalian cells . This selectivity makes it a promising candidate for the development of novel antibiotics .

Mode of Action

The mode of action of this compound involves its interaction with bacterial cells. It is theorized to work by binding to and disrupting N-Acetylmuramic acid, a major constituent of peptidoglycan and thus bacterial cell walls . This disruption can lead to the weakening of the bacterial cell wall, potentially leading to cell lysis and death .

Biochemical Pathways

This compound is a synthetic reagent and monomer that can be used to synthesize monoazo dyes and photocurable ion exchange resins . The biochemical pathways affected by this compound are likely to be those involved in cell wall synthesis and maintenance in bacteria . .

Pharmacokinetics

Given its molecular weight of 12114 , it is likely to have good bioavailability

Result of Action

The primary result of the action of this compound is the disruption of bacterial cell walls, leading to potential cell death . In addition, it has been used in the synthesis of star-like aggregates of cone-shaped poly(azomethine) crystals , demonstrating its versatility in various applications.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of poly(azomethine) crystals from this compound was carried out at 200°C under a slow stream of nitrogen This suggests that the reaction environment, including temperature and atmospheric conditions, can significantly impact the efficacy and stability of this compound

Biochemical Analysis

Biochemical Properties

4-Aminobenzaldehyde plays a significant role in various biochemical reactions. It interacts with enzymes such as aldehyde dehydrogenase and amino acid oxidase. These interactions are crucial for the oxidation and reduction processes within cells. The compound also interacts with proteins involved in cellular signaling pathways, influencing the regulation of gene expression and cellular metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction leads to changes in enzyme activity and subsequent alterations in cellular processes. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound has been shown to cause alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and amino acid oxidase, which are crucial for its metabolism. These interactions affect the metabolic flux and levels of metabolites within cells. The compound can also influence the activity of cofactors involved in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for its role in cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminobenzaldehyde can be synthesized through several methods. One common method involves the oxidation of p-nitrotoluene followed by reduction . The process typically includes the following steps:

Industrial Production Methods: In industrial settings, this compound is produced by the selective hydrogenation of 4-nitrobenzaldehyde using colloidal RhCu bimetallic nanoparticles . This method is preferred due to its efficiency and high yield.

Chemical Reactions Analysis

4-Aminobenzaldehyde undergoes various chemical reactions, including:

Oxidation:

Reduction:

Substitution:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Alcohol, benzene, dimethylformamide (DMF).

Major Products:

  • 4-Nitrobenzaldehyde (oxidation).
  • 4-Aminobenzyl alcohol (reduction).
  • Various substituted benzaldehydes (substitution).

Comparison with Similar Compounds

4-Aminobenzaldehyde can be compared with other similar compounds such as 4-Hydroxybenzaldehyde and 4-Nitrobenzaldehyde:

4-Hydroxybenzaldehyde:

4-Nitrobenzaldehyde:

Uniqueness of this compound:

Properties

IUPAC Name

4-aminobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c8-7-3-1-6(5-9)2-4-7/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATYWCRQDJIRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060299
Record name Benzaldehyde, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556-18-3, 28107-09-7
Record name 4-Aminobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, homopolymer
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Aminobenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 4-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINOBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74Q1671TS1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

172 mg (1.60 mmol) of 4-toluidine were reacted analogously to Example 1 in the presence of 32.1 mg (0.180 mmol) of 3-amino-N-hydroxyphthalimide. After a reaction time of 22 hours, the reaction solution was brought to pH 8 with 2M NaOH, extracted with chloroform and examined by NMR spectroscopy. Yield 62% of 4-aminobenzaldehyde.
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
32.1 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-nitrobenzaldehyde (2.0 g, 0.133 mol) in acetic acid (150 mL) and water (15 mL) was added iron powder (1.48 g, 0.265 mol). The reaction was stirred overnight at room temperature. The mixture was filtered and extracted with dichloromethane (50 mL×3). Then the organic layer was dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by flash column chromatography (eluting with 10% ethyl acetate in petroleum ether) to afford 1.2 g of the pure product (yield was 75%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.48 g
Type
catalyst
Reaction Step One
Yield
75%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The procedure of Example 1 was followed except that 3.2 g (4.8% by weight of the p-nitrotoluene) of dimethylsulfoxide were substituted for the N,N-dimethylformamide, to obtain 38.3 g (0.317 mol) of p-aminobenzaldehyde and then 39.1 g (0.320 mol) of p-hydroxybenzaldehyde. Thus, the yield of the p-hydroxybenzaldehyde was 65.8%, based on the weight of p-nitrotoluene used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminobenzaldehyde
Reactant of Route 2
4-Aminobenzaldehyde
Reactant of Route 3
4-Aminobenzaldehyde
Reactant of Route 4
4-Aminobenzaldehyde
Reactant of Route 5
4-Aminobenzaldehyde
Reactant of Route 6
4-Aminobenzaldehyde
Customer
Q & A

Q1: What is the molecular formula and weight of 4-Aminobenzaldehyde?

A1: this compound has the molecular formula C₇H₇NO and a molecular weight of 121.14 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques. * Infrared (IR) Spectroscopy: Reveals characteristic peaks for functional groups such as C=O stretching and N-H stretching vibrations. [, , , ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. [, , ]* Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing valuable information for structural confirmation. []* UV-Visible Spectroscopy: Characterizes the electronic transitions within the molecule, often revealing characteristic absorption bands. [, , , ]

Q3: What are some efficient synthetic routes for this compound?

A3: this compound can be synthesized through various methods:* From Anilines: Anilines unsubstituted at the 4-position can react under mild conditions in a Me₂SO–HCl solvent to yield substituted 4-aminobenzaldehydes. The addition of CuCl₂ is optional but can lead to a cleaner product. []* From 1-methyl-4-nitrobenzene: This method involves multiple steps, including the preparation of an intermediate nitrile compound and subsequent reactions with acetic acid, 2-methyl-4-aminobenzaldehyde, and other reagents. [] * Oxidation of 4-aminotoluene: This can be achieved through ozonation in the presence of a catalytic system like Mn(II)-KBr-H₂SO₄-Ac₂O. This method offers a more environmentally friendly approach compared to traditional methods. [, , ]

Q4: What are some common chemical transformations of this compound?

A4: this compound is a versatile building block in organic synthesis:* Schiff Base Formation: The aldehyde group readily reacts with primary amines to form Schiff bases, a class of compounds with various applications in coordination chemistry and materials science. [, , ]* Polymerization: this compound can be polymerized to create poly(azomethine)s, a class of conjugated polymers with potential applications in electronics and optoelectronics. []* Azo Dye Synthesis: It can be used as a diazo component in the synthesis of azo dyes, which find widespread use in the textile and printing industries. [, , ]* Heterocycle Synthesis: It serves as a precursor for synthesizing various heterocyclic compounds, including benzimidazoles, which exhibit diverse biological activities. []

Q5: What are some prominent applications of this compound?

A5: this compound finds diverse applications in various fields:* Fluorescent Probes: Derivatives of this compound, like coumarin derivatives, exhibit fluorescence properties and have potential as fluorescent probes in biological systems. []* Chemosensors: It plays a crucial role in designing chemosensors for detecting specific analytes. For instance, it serves as a key component in a chemosensing protocol for detecting fluoride ions released from nerve agents like sarin. []* Covalent Organic Frameworks (COFs): this compound acts as a valuable linker in constructing COFs, porous materials with potential applications in gas storage and separation. []* Electrically Conductive Adhesives (ECAs): Aminoaldehydes, including this compound, are used as additives to enhance the conductivity and stabilize the contact resistance of ECAs. []

Q6: How does this compound perform under various conditions?

A6: this compound demonstrates specific behaviors under different conditions:* Solvent Effects: Its solubility and stability can vary significantly depending on the solvent polarity. For instance, it exhibits different absorption and emission properties in solvents like THF and the solid state. []* pH Sensitivity: As an amine-containing compound, its properties are affected by pH. For example, protonation of the amino group influences its halochromic behavior and UV-Vis absorption spectra. []* Thermal Stability: While generally stable, prolonged exposure to high temperatures can lead to degradation. Its thermal behavior is an important consideration in applications involving heat treatments. []

Q7: How is computational chemistry employed in research related to this compound?

A8: Computational methods provide valuable insights into the properties and behavior of this compound:* Density Functional Theory (DFT) Calculations: Used to study electron-donor abilities, predict spectroscopic properties, and gain a deeper understanding of its electronic structure. []* Molecular Modeling: Helps visualize the three-dimensional structure of the molecule and its interactions with other molecules, aiding in the design of new materials or understanding its behavior in different environments. []* Quantitative Structure-Activity Relationship (QSAR) Studies: Correlate the molecular structure of this compound and its derivatives with their biological activities, aiding in drug discovery and optimization. []

Q8: What are the environmental concerns related to this compound?

A8: While specific data on the ecotoxicological effects of this compound might be limited, it is crucial to consider its potential environmental impact.

  • Waste Management: Appropriate waste management strategies should be implemented during its synthesis, use, and disposal to prevent its release into the environment. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.